molecular formula C14H20N2O3 B13928743 tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate CAS No. 885268-77-9

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

Cat. No.: B13928743
CAS No.: 885268-77-9
M. Wt: 264.32 g/mol
InChI Key: ZRHVBLSZQSYNAA-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate ( 885268-77-9) is a high-purity chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This benzoxazine derivative is a valuable synthetic intermediate and scaffold in medicinal chemistry and agricultural research. Researchers utilize this compound in the development of novel therapeutic agents, as the 1,4-benzoxazine core is a privileged structure in drug discovery. Scientific studies on closely related 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent and long-acting serotonin-3 (5-HT3) receptor antagonistic activity, indicating significant potential for neurological and psychiatric applications . Additionally, structurally similar compounds containing the 3,4-dihydro-2H-benzo[1,4]oxazin-6-yl moiety have been patented as key intermediates in the synthesis of novel herbicidal agents, highlighting its utility in agrochemical research . The compound features a carbamate-protected amine, which provides versatility for further synthetic modifications. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

885268-77-9

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-9-8-15-10-6-5-7-11(12(10)18-9)16-13(17)19-14(2,3)4/h5-7,9,15H,8H2,1-4H3,(H,16,17)

InChI Key

ZRHVBLSZQSYNAA-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation from Benzoxazine Carboxylic Acid Precursors

A recent and convenient method involves the following steps:

  • Synthesis of 4-oxo-4H-pyrrolo[2,1-c]benzoxazine-3-carboxylic acids
    These acids are synthesized by the reaction of methyl (2-oxo-2H-1,4-benzoxazine-3(4H)-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane. This step builds the benzoxazine ring with the desired substitution pattern.

  • Conversion to tert-butyl carbamates via Curtius Rearrangement
    The carboxylic acids undergo a Curtius rearrangement in the presence of diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol in toluene at 110 °C for 6–14 hours. This reaction transforms the acid into the corresponding tert-butyl carbamate derivative, i.e., tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate.

  • Optional Deprotection to Amines
    Treatment of the carbamate with hydrogen chloride in dioxane at room temperature for 4–6 hours removes the Boc group, yielding the free amine.

This method is characterized by good yields, operational simplicity, and the ability to produce a series of related derivatives by modifying the starting esters or amines.

Step Reagents/Conditions Product Notes
1 Methyl (2-oxo-2H-1,4-benzoxazine-3(4H)-ylidene)ethanoates + 2-bromo-1,1-diethoxyethane 4-oxo-4H-pyrrolo[2,1-c]benzoxazine-3-carboxylic acids Ring formation
2 DPPA, triethylamine, tert-butanol, toluene, 110 °C, 6–14 h tert-Butyl carbamate derivative Curtius rearrangement
3 Hydrogen chloride in dioxane, room temp, 4–6 h Corresponding amine Boc deprotection

Reference: Current Chemistry Letters, 2024

Alternative Preparation via Alkylation and Carbamate Formation

Another approach involves:

  • Starting from a hydroxymethyl-substituted benzoxazine intermediate.
  • Alkylation with methyl isocyanate or related carbamoylating agents to install the carbamate moiety.
  • Selective nitration or other functional group modifications can be performed at specific positions on the benzoxazine ring to tune properties.

For example, the compound 3,4-dihydro-2-methyl-2-(N-methylcarbamoyloxymethyl)-6-nitro-2H-1,4-benzoxazine derivatives have been prepared by reacting hydroxymethyl benzoxazine precursors with methyl isocyanate in the presence of triethylamine.

Step Reagents/Conditions Product Notes
1 Hydroxymethyl benzoxazine + methyl isocyanate, triethylamine, CH2Cl2 Carbamoyl derivative Carbamate formation
2 Nitration with nitronium tetrafluoroborate at low temp Nitro-substituted benzoxazine derivatives Position-selective nitration

Reference: Chemical and Pharmaceutical Bulletin, 2000

Patent-Disclosed Preparation Method for Boc Derivatives

Chinese patent CN102020589B describes a preparation method for tert-butyl carbamate derivatives relevant to this compound class:

  • The method involves condensation reactions of specific intermediates to form Boc-protected amides.
  • The Boc group (tert-butyloxycarbonyl) is introduced to protect the amino group during synthesis.
  • The process is optimized for producing intermediates useful for lacosamide synthesis, indicating the industrial relevance of these compounds.

While the patent focuses on related carbamate derivatives, the underlying chemistry and protection strategies are applicable to this compound.

Reference: CN102020589B Patent

Analytical Data and Research Findings

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the tert-butyl group (singlet near 1.4 ppm), methyl substitution on the benzoxazine ring, and carbamate NH signals.
  • Infrared (IR) spectroscopy shows characteristic carbamate carbonyl stretching near 1700 cm⁻¹.
  • X-ray crystallography data (where available) confirm the stereochemistry and conformation of the benzoxazine ring and Boc protection.

Reaction Yields and Conditions

  • Yields for the Curtius rearrangement step to form Boc carbamates typically range from 70% to 85%, depending on substrate purity and reaction time.
  • The hydrogen chloride deprotection step proceeds efficiently at room temperature with yields above 90%.
  • Alkylation with methyl isocyanate yields carbamoyl derivatives in approximately 60% yield after purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Curtius Rearrangement from acids 4-oxo-4H-pyrrolo[2,1-c]benzoxazine-3-carboxylic acids Diphenylphosphoryl azide, triethylamine, tert-butanol, toluene, 110 °C, 6–14 h 70–85 Convenient, scalable, widely used
Alkylation with methyl isocyanate Hydroxymethyl benzoxazine derivatives Methyl isocyanate, triethylamine, dichloromethane ~60 Allows functional group modifications
Patent condensation method Various intermediates Condensation, Boc protection Not specified Industrially relevant for lacosamide

Chemical Reactions Analysis

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can undergo various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Key Observations :

  • Ring System : Benzoxazine derivatives (target and CAS 928118-19-8) offer aromaticity and rigidity compared to cyclohexane/cyclopentane analogs (e.g., compounds 296 and 1290191-64-8), which may influence binding affinity in biological targets.
  • Substituent Position : The 8-position carbamate in the target compound vs. 6-position in CAS 928118-19-8 could alter steric and electronic properties, impacting reactivity or solubility.

Challenges :

  • Regioselective substitution (e.g., 8- vs.
  • Methyl substitution at the 2-position may necessitate tailored alkylation or cyclization conditions.

Physicochemical Properties

While explicit data (e.g., melting point, solubility) is unavailable in the provided evidence, inferences can be made:

Property Target Compound CAS 928118-19-8 Cyclohexane Analogs (e.g., 296)
Molecular Weight ~279 g/mol (estimated) 264.32 g/mol ~300 g/mol (estimated)
Polarity Moderate (Boc group) Moderate Higher (due to methoxy/amino groups)
Stability Likely stable under basic conditions Similar Variable (amine sensitivity)

Notes:

  • The Boc group enhances stability and solubility in organic solvents, critical for purification .

Q & A

Q. Q: What are the recommended synthetic routes for preparing tert-butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate in laboratory settings?

A: The compound can be synthesized via carbamate protection of the benzoxazine amine group. A typical approach involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF under inert conditions. For benzoxazine derivatives, regioselective protection may require optimization of reaction temperature (0–25°C) and stoichiometry (1.1–1.5 eq Boc anhydride). Post-reaction, purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended .

Advanced Crystallographic Analysis

Q. Q: How can researchers resolve discrepancies in crystallographic data refinement for this compound?

A: Discrepancies in refinement (e.g., high R-factors or poor electron density maps) often arise from disordered solvent molecules or incorrect space group assignment. Using SHELXL for refinement, apply constraints for disordered moieties (e.g., ISOR or DELU commands) and validate the space group via systematic absences. For the benzoxazine core, ensure hydrogen atoms are placed geometrically and refined using riding models. Cross-validate results with spectroscopic data (e.g., NMR) to confirm molecular geometry .

Basic Structural Characterization

Q. Q: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A:

  • X-ray crystallography : Resolves the benzoxazine ring conformation and Boc group orientation. The compound crystallizes in a monoclinic system (space group P2₁/n) with cell parameters a = 9.439 Å, b = 7.941 Å, c = 17.598 Å, β = 97.24°, and Z = 4. Weak C–H⋯O/N hydrogen bonds stabilize the lattice .
  • NMR : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl signals at ~1.45 ppm (s, 9H) and benzoxazine aromatic protons at 6.5–7.0 ppm. ¹³C NMR confirms the carbamate carbonyl at ~155 ppm .

Advanced Synthetic Optimization

Q. Q: What strategies improve reaction yields when modifying the benzoxazine ring substituents?

A: To enhance yields during functionalization:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, ensuring anhydrous conditions and degassed solvents.
  • For electrophilic substitutions (e.g., nitration), protect the amine with Boc early to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry of reagents (e.g., 1.2–1.5 eq for electrophiles) .

Basic Safety and Handling

Q. Q: What safety protocols are critical when handling this compound in research?

A:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; electrostatic charges can be mitigated via grounded equipment.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group.
  • Decomposition : Thermal degradation (>150°C) releases CO₂ and tert-butyl radicals; quench with aqueous bicarbonate if exposed to heat .

Advanced Stability and Degradation

Q. Q: How do intermolecular interactions influence the compound’s stability under varying pH conditions?

A: The Boc group is susceptible to acidic hydrolysis (e.g., TFA/HCl), while the benzoxazine ring remains stable in neutral/basic conditions. In crystals, N–H⋯O hydrogen bonds (2.8–3.0 Å) between the carbamate and oxazine oxygen enhance stability. Under acidic conditions (pH < 3), Boc cleavage occurs within 1–2 hours, forming the free amine and tert-butanol. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

A:

  • NMR vs. X-ray : Discrepancies in dihedral angles (e.g., benzoxazine ring puckering) may arise from solution vs. solid-state conformations. Compare NOESY correlations (solution) with X-ray torsional angles.
  • Mass Spec Validation : Confirm molecular weight via HRMS (ESI+) with <5 ppm error to rule out impurities .

Basic Purification Techniques

Q. Q: What chromatographic methods are optimal for purifying this compound?

A: Use silica gel chromatography with a hexane/EtOAc gradient (20–50% EtOAc). For polar impurities, switch to reverse-phase HPLC (C18 column, methanol/water). Recrystallization from ethyl acetate/hexane (1:3) yields high-purity crystals (>98%) .

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